N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridine ring, and a picolinamide moiety
Mechanism of Action
Target of Action
The primary target of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it is likely involved in the metabolic pathways of various drugs and xenobiotics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. For instance, when it acts in the hydroxylation of anti-cancer drugs like cyclophosphamide and ifosphamide, it could potentially enhance their therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of the furan and pyridine rings: This step involves the formation of a carbon-carbon bond between the furan and pyridine rings, often using palladium-catalyzed cross-coupling reactions.
Introduction of the picolinamide moiety: The final step involves the reaction of the coupled product with picolinic acid or its derivatives under appropriate conditions to form the picolinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or materials.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
- N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the combination of the furan and pyridine rings provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGEPRTVIGUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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